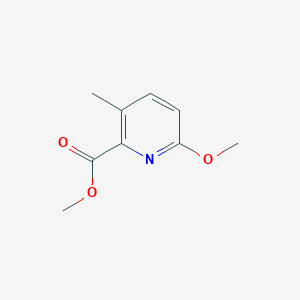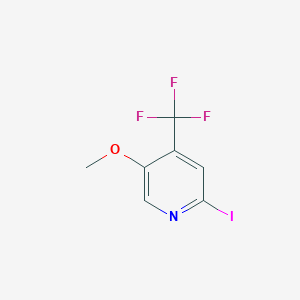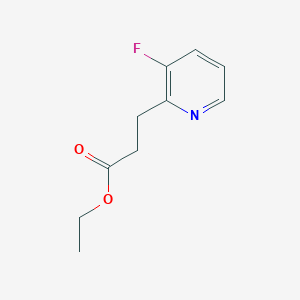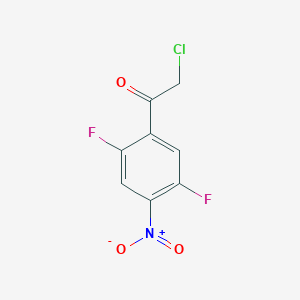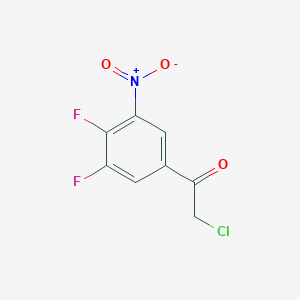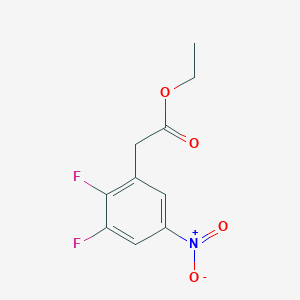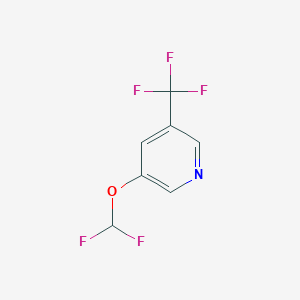![molecular formula C13H15NO4 B1413177 {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid CAS No. 2108442-33-5](/img/structure/B1413177.png)
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
Vue d'ensemble
Description
“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a chemical compound with the CAS Number: 2108442-33-5. It has a molecular weight of 249.27 and its IUPAC Name is 2- ( (1- (2-methoxyethyl)-1H-indol-4-yl)oxy)acetic acid . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI Code for “{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is 1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid” is a powder that is stored at room temperature . Its molecular weight is 249.27 .Applications De Recherche Scientifique
Biomedical Studies
This compound, due to its indole core structure, is likely to be involved in various biomedical applications. Indole derivatives are known for their biological activities, which include antiviral, anti-inflammatory, and anticancer properties . They are often used in the study of cellular functions and signaling pathways.
Drug Development
The structural properties of indole derivatives make them suitable candidates for drug development. They can interact with various biological targets, leading to the potential treatment of diseases.
Antimicrobial Agents
Indole derivatives have been highlighted for their potential as potent antimicrobial agents. This makes them valuable in the research of new antibiotics and antifungal medications .
Antioxidant Properties
Selective indole derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .
Opioid Ligands
Research has been conducted on indole-aryl amide derivatives, incorporating structures similar to {[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid, as opioid ligands. This application is significant in pain management and neurological studies .
Synthesis of Heterocyclic Compounds
Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Propriétés
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-8-7-14-6-5-10-11(14)3-2-4-12(10)18-9-13(15)16/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOEVTWLXECRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



